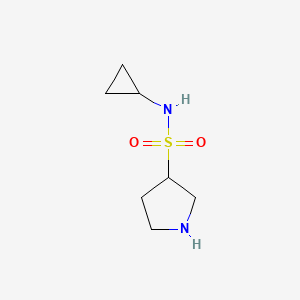

N-Cyclopropylpyrrolidine-3-sulfonamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H14N2O2S |

|---|---|

Molekulargewicht |

190.27 g/mol |

IUPAC-Name |

N-cyclopropylpyrrolidine-3-sulfonamide |

InChI |

InChI=1S/C7H14N2O2S/c10-12(11,9-6-1-2-6)7-3-4-8-5-7/h6-9H,1-5H2 |

InChI-Schlüssel |

VXDAZCWCIBGNTD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1NS(=O)(=O)C2CCNC2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for N Cyclopropylpyrrolidine 3 Sulfonamide and Its Analogues

Stereoselective Synthesis of the Pyrrolidine (B122466) Core

The chiral pyrrolidine scaffold is a ubiquitous feature in a vast array of natural products and pharmaceuticals. Its synthesis with high enantiopurity is a critical aspect of modern organic chemistry. Methodologies to achieve this for 3-substituted pyrrolidines, the core of N-Cyclopropylpyrrolidine-3-sulfonamide, are diverse and sophisticated.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis stands as a powerful tool for the enantioselective construction of the pyrrolidine ring. Various catalytic systems have been developed to achieve high yields and stereoselectivities.

One prominent method is the [3+2] cycloaddition reaction . This approach involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. For instance, the cycloaddition of azomethine ylides with electron-deficient alkenes, catalyzed by metal complexes with chiral ligands, can produce highly functionalized and enantioenriched pyrrolidines. nih.govacs.org The choice of metal catalyst, typically copper or silver, and the design of the chiral ligand are crucial for controlling the stereochemical outcome of the reaction. acs.org For example, the use of a P,N-type ferrocenyl ligand in conjunction with a copper catalyst has been shown to be effective in the endo-selective cycloaddition of azomethine ylides and β-quaternary-substituted nitroalkenes, yielding densely functionalized pyrrolidines. acs.org

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of pyrrolidines. Chiral secondary amines, such as proline and its derivatives, can catalyze Michael additions of aldehydes or ketones to nitroalkenes, followed by an intramolecular cyclization to afford substituted pyrrolidines with high enantioselectivity. mdpi.com

Rhodium-catalyzed asymmetric hydrogenation of substituted pyrroles is another effective strategy. This method allows for the reduction of the aromatic pyrrole (B145914) ring to a chiral pyrrolidine with the creation of up to four new stereocenters with excellent diastereoselectivity. nih.gov The choice of chiral phosphine (B1218219) ligands is critical in achieving high enantioselectivity in these transformations. acs.orgrsc.orgunl.edu

Below is a table summarizing various asymmetric catalytic approaches to pyrrolidine synthesis:

| Catalytic System | Reaction Type | Key Features | Reference |

| Copper/Chiral Ligands | [3+2] Cycloaddition | High endo-selectivity for functionalized pyrrolidines. | acs.org |

| Silver/Chiral Ligands | [3+2] Cycloaddition | Effective for densely substituted pyrrolidines. | acs.org |

| Proline Derivatives | Michael Addition/Cyclization | Metal-free, high enantioselectivity. | mdpi.com |

| Rhodium/Chiral Phosphines | Asymmetric Hydrogenation | Reduction of pyrroles to chiral pyrrolidines. | nih.gov |

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries provides a reliable method for directing the stereochemical outcome of pyrrolidine ring formation. A chiral auxiliary is temporarily incorporated into one of the reactants to guide the formation of the desired stereoisomer, after which it is removed.

A notable example is the use of N-tert-butanesulfinyl imines . These chiral imines can act as effective electron-withdrawing groups in 1-azadienes, enabling highly diastereoselective [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines. ua.es The stereochemistry of the final product is dictated by the chirality of the sulfinyl group. The tert-butanesulfinyl group can be readily cleaved under acidic conditions after the cycloaddition.

Another strategy involves the use of chiral auxiliaries derived from amino acids, such as proline, to control the stereochemistry of alkylation or cycloaddition reactions leading to the formation of the pyrrolidine ring.

The following table highlights the application of a key chiral auxiliary in pyrrolidine synthesis:

| Chiral Auxiliary | Reaction Type | Advantages | Reference |

| N-tert-butanesulfinyl group | [3+2] Cycloaddition | High diastereoselectivity, readily removable auxiliary. | ua.es |

Enantioselective Cyclization Strategies

Enantioselective cyclization of acyclic precursors is a direct and atom-economical approach to chiral pyrrolidines. These strategies often rely on intramolecular reactions where the stereochemistry is set during the ring-closing step.

A practical method involves the nitrile anion 5-exo-tet cyclization . In this strategy, an acyclic precursor containing a nitrile group and a suitable leaving group undergoes an intramolecular nucleophilic attack of the nitrile anion to form the pyrrolidine ring. This method has been successfully applied to the asymmetric synthesis of 1,3,4-trisubstituted chiral pyrrolidines with excellent yield and enantiomeric excess. acs.orgnih.gov The stereochemistry at the C-4 position is cleanly inverted during the cyclization process.

Another powerful approach is the palladium-catalyzed intramolecular hydroarylation of 3-pyrrolines. This reaction, utilizing a hydroxorhodium complex with a chiral ligand like (R)-segphos, can produce 3-arylpyrrolidines with high enantioselectivity.

The table below summarizes key enantioselective cyclization strategies:

| Cyclization Strategy | Key Features | Reference |

| Nitrile Anion 5-exo-tet Cyclization | Forms 1,3,4-trisubstituted pyrrolidines with high ee. | acs.orgnih.gov |

| Palladium-Catalyzed Hydroarylation | Synthesis of 3-arylpyrrolidines with high enantioselectivity. | chemrxiv.org |

Sulfonamidation Reactions for C-S and N-S Bond Formation

The final step in the synthesis of this compound involves the formation of the sulfonamide moiety. This requires the creation of a carbon-sulfur (C-S) bond at the 3-position of the pyrrolidine ring and a nitrogen-sulfur (N-S) bond with cyclopropylamine (B47189).

Optimized Coupling Protocols for this compound

The traditional and most direct method for forming a sulfonamide is the reaction of a sulfonyl chloride with an amine. Therefore, a key intermediate in the synthesis of the target molecule is a stereochemically pure pyrrolidine-3-sulfonyl chloride. The synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025) from trans-4-hydroxy-L-proline has been reported, which can serve as a precursor to the required sulfonyl chloride. google.com The amino group can be converted to a sulfonyl chloride through a Sandmeyer-type reaction.

Once the pyrrolidine-3-sulfonyl chloride is obtained, the coupling with cyclopropylamine can be carried out, typically in the presence of a base to neutralize the HCl generated during the reaction. Optimization of this coupling protocol would involve screening of bases, solvents, and reaction temperatures to maximize the yield and purity of the final product, this compound.

A general procedure for the synthesis of 3,4-disubstituted pyrrolidine sulfonamides has been described, which involves the 1,3-dipolar cycloaddition of an azomethine ylide with a vinylsulfonamide. nih.gov While this method constructs the sulfonamide-containing ring directly, adapting it for the specific N-cyclopropyl substituent would require the synthesis of the corresponding N-cyclopropyl vinylsulfonamide.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S and N-S bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods.

For the formation of the C-S bond, a palladium-catalyzed coupling of a 3-halopyrrolidine derivative with a sulfur source could be envisioned. More relevant to the final sulfonamidation step is the palladium-catalyzed coupling of a pyrrolidine derivative with a pre-formed sulfonamide. However, the majority of literature on palladium-catalyzed sulfonamide synthesis focuses on the formation of aryl sulfonamides. For example, a palladium-catalyzed method for the preparation of arylsulfonyl chlorides from arylboronic acids has been developed, which can then be reacted with amines to form sulfonamides. nih.gov

A more direct approach involves the palladium-catalyzed C-N cross-coupling of sulfinamides with aryl halides to produce N-aryl sulfinamides, which can be subsequently oxidized to sulfonamides. organic-chemistry.org While this method is well-established for aryl halides, its application to alkyl or heterocyclic halides, such as a 3-halopyrrolidine, would require further investigation.

Recent advances have also demonstrated the palladium-catalyzed synthesis of sulfinamides from aryl halides and N-sulfinylamines, which are versatile precursors to sulfonamides. nih.govacs.org The extension of this methodology to heterocyclic halides could provide a novel route to the target compound.

The following table provides an overview of palladium-catalyzed approaches relevant to sulfonamide synthesis:

| Catalytic Approach | Reaction Type | Substrates | Key Features | Reference |

| Suzuki-Miyaura Coupling | Chlorosulfonylation | Arylboronic acids | Mild conditions, good functional group tolerance. | nih.gov |

| C-N Cross-Coupling | Sulfonamidation | Sulfinamides, Aryl Halides | High yields, retention of chirality. | organic-chemistry.org |

| C-S Bond Formation | Sulfinamide Synthesis | Aryl Halides, N-Sulfinylamines | Versatile precursors to sulfonamides. | nih.govacs.org |

Green Chemistry Principles in Sulfonamide Synthesis

The application of green chemistry principles to the synthesis of sulfonamides, including this compound, is a growing area of focus aimed at reducing the environmental impact of pharmaceutical manufacturing. These principles emphasize the use of less hazardous materials, renewable resources, and energy-efficient processes.

One key aspect of green sulfonamide synthesis is the use of environmentally benign solvents, with water being a highly desirable medium. sci-hub.sersc.org Traditional methods often rely on volatile organic compounds (VOCs) which pose environmental and safety risks. Research has demonstrated facile and environmentally friendly sulfonamide synthesis in aqueous media under dynamic pH control, eliminating the need for organic bases and simplifying product isolation to simple filtration after acidification. rsc.org This approach offers excellent yields and purity without the need for further purification steps. rsc.org

Another green strategy involves the use of alternative and sustainable solvents. For instance, a method utilizing sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant has been developed for the synthesis of sulfonamides from thiols and amines in sustainable solvents like water, ethanol, glycerol, and the deep eutectic solvent (DES) choline (B1196258) chloride/glycerol. researchgate.net This process is characterized by simple conditions and a solvent-free workup, highlighting its potential as a practical and eco-friendly approach. researchgate.net

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity, thereby reducing waste. sci-hub.se Various catalytic systems have been developed for sulfonamide synthesis, including palladium-catalyzed three-component coupling reactions and copper-catalyzed cross-coupling reactions. sci-hub.se These methods often operate under milder conditions and can offer improved yields compared to traditional approaches.

Mechanochemical synthesis, which involves conducting reactions in the absence of a solvent by grinding solid reactants together, represents another significant advancement in green sulfonamide synthesis. mdpi.com This technique can lead to shorter reaction times, benign reaction conditions, and high yields of isolated products without the need for column chromatography. mdpi.com

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, aligns with green chemistry principles by reducing solvent usage, energy consumption, and waste generation. thieme-connect.com For example, a one-pot, two-step continuous reaction using DABSO (1,4-diazabicyclo[2.2.2]octane sulfur dioxide complex) as a sulfur source has been reported for the preparation of sulfonamides. thieme-connect.com

These green approaches not only offer environmental benefits but can also lead to more efficient and cost-effective manufacturing processes for important pharmaceutical compounds like this compound and its analogues.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile template for the development of new chemical entities with diverse biological activities. Derivatization strategies focus on modifying three key components of the molecule: the cyclopropyl (B3062369) ring, the pyrrolidine ring, and the sulfonamide moiety.

Modifications to the cyclopropyl ring of this compound can significantly influence the compound's steric and electronic properties, which in turn can affect its biological activity. Synthetic strategies often involve the introduction of various substituents onto the three-membered ring. These modifications can range from simple alkyl or aryl groups to more complex functional groups. The aim of these changes is to explore the structure-activity relationship (SAR) and optimize the compound's interaction with its biological target. rsc.orgucl.ac.uk

The pyrrolidine ring is a common scaffold in medicinal chemistry due to its ability to explore three-dimensional space and introduce stereochemical diversity. nih.gov Substitutions on the pyrrolidine ring of this compound can be made at various positions to modulate the compound's physicochemical properties, such as basicity and lipophilicity. nih.gov

Another strategy involves the synthesis of N-acylsulfonamides, where an acyl group is attached to the sulfonamide nitrogen. These derivatives can exhibit different biological profiles compared to their N-alkyl or N-aryl counterparts. Furthermore, the sulfonamide moiety itself can be incorporated into larger heterocyclic ring systems, leading to novel classes of compounds with unique three-dimensional structures. researchgate.net The development of efficient synthetic methods, such as microwave-assisted synthesis, has facilitated the rapid diversification of the sulfonamide moiety. cbijournal.com

| Modification Site | Examples of Modifications | Potential Impact |

| Cyclopropyl Ring | Alkyl, Aryl, Halogen substituents | Steric bulk, Electronic properties, Lipophilicity |

| Pyrrolidine Ring (C-positions) | Alkyl, Hydroxyl, Amino groups | Conformation, Stereochemistry, Polarity |

| Pyrrolidine Ring (N-position) | Various alkyl and aryl groups | Basicity, Lipophilicity, Pharmacokinetics |

| Sulfonamide Moiety (N-substituent) | Alkyl, Aryl, Heteroaryl, Acyl groups | Acidity, Hydrogen bonding, Polarity, Biological activity |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound and its analogues is crucial for optimizing reaction conditions, improving yields, and developing novel synthetic routes.

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. ucl.ac.uknih.gov Mechanistic studies often focus on understanding the intermediates and transition states involved in this key bond-forming step. The reaction generally proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Recent research has explored alternative synthetic pathways that avoid the use of unstable sulfonyl chlorides. ucl.ac.uk One such approach involves the use of pentafluorophenyl (PFP) sulfonate esters as stable precursors. ucl.ac.uk The mechanism of sulfonamide formation from these esters involves the aminolysis of the PFP sulfonate ester. ucl.ac.uk

In more advanced synthetic methods, such as those employing metal catalysis, the elucidation of the catalytic cycle is a key area of investigation. For example, in palladium-catalyzed aminosulfonylation reactions, the mechanism likely involves oxidative addition of an aryl halide to the palladium catalyst, insertion of sulfur dioxide, and subsequent reductive elimination to form the sulfonamide product.

The formation of key intermediates, such as sulfonyl radicals or N-sulfonyliminium ions, has also been investigated in various synthetic transformations. thieme-connect.comusm.edu For instance, in some radical-mediated reactions, a tertiary amine radical cation can be generated, which then participates in the formation of the sulfonated product. thieme-connect.com Similarly, the intermediacy of N-sulfonyliminium ions has been explored in cyclization reactions to form nitrogen-containing heterocycles. usm.edu

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways and the stability of intermediates and transition states, complementing experimental findings. nih.gov These investigations contribute to a deeper understanding of the fundamental chemical principles governing the synthesis of this important class of compounds.

Kinetic Studies of this compound Formation

The formation of this compound typically proceeds via the nucleophilic attack of cyclopropylamine on a pyrrolidine-3-sulfonyl chloride derivative. Kinetic studies are crucial for understanding the reaction mechanism, optimizing reaction conditions, and scaling up the synthesis for industrial applications.

The reaction rate is influenced by several factors, including the concentration of reactants, temperature, and the nature of the solvent. Generally, the sulfonylation of primary amines is a rapid process. rsc.org The reaction is often found to be first order with respect to both the amine and the sulfonyl chloride, indicating a bimolecular nucleophilic substitution (SN2) mechanism.

A proposed mechanism involves the direct attack of the nitrogen atom of cyclopropylamine on the sulfur atom of the pyrrolidine-3-sulfonyl chloride. This forms a pentacoordinate intermediate which then collapses, eliminating a chloride ion to yield the protonated sulfonamide. A subsequent deprotonation step by a base, or another amine molecule, affords the final this compound product.

To illustrate the kinetic profile of this reaction, a representative study monitoring the reaction progress under various conditions is summarized in the interactive data table below. Please note that this data is illustrative for a model system, as specific experimental kinetic data for this compound formation is not extensively available in the public domain.

The data illustrates that the reaction rate increases with the concentration of both reactants, consistent with a second-order rate law. Furthermore, an increase in temperature leads to a higher rate constant, as expected from the Arrhenius equation, allowing for the determination of the activation energy for the reaction. The solvent also plays a significant role, with more polar aprotic solvents like acetonitrile (B52724) generally favoring the reaction over less polar solvents such as dichloromethane.

Transition State Analysis in Stereoselective Synthesis

The pyrrolidine ring in this compound contains a stereocenter at the 3-position. Consequently, stereoselective synthesis is paramount to obtaining a single enantiomer, which is often crucial for biological activity. Transition state analysis, primarily through computational chemistry, provides deep insights into the factors governing the stereochemical outcome of the reaction.

In a stereoselective synthesis, a chiral auxiliary or catalyst is typically employed. For instance, a chiral base can be used to deprotonate the intermediate, or a chiral directing group can be attached to the pyrrolidine ring. The stereoselectivity arises from the difference in the activation energies of the diastereomeric transition states leading to the different stereoisomers.

Computational studies, such as those using Density Functional Theory (DFT), can model the geometries and energies of these transition states. figshare.com For the synthesis of chiral pyrrolidines, the analysis often reveals key non-covalent interactions, such as hydrogen bonding or steric hindrance, in the transition state that favor the formation of one stereoisomer over the other. acs.org

For example, in a catalyst-controlled stereoselective sulfonylation, the catalyst would bind to the pyrrolidine-3-sulfonyl chloride and the incoming cyclopropylamine in a specific orientation. The transition state leading to the major diastereomer would be lower in energy due to favorable steric and electronic interactions.

Below is an interactive data table presenting hypothetical calculated relative energies for the transition states in a modeled stereoselective synthesis of a chiral pyrrolidine sulfonamide. This data is illustrative and intended to represent the type of information obtained from transition state analysis.

The lower relative energy of the "TS-R (endo)" transition state suggests that the R-enantiomer would be the major product of this hypothetical reaction. The energy difference between the lowest energy transition states leading to the R and S enantiomers (ΔΔG‡) can be used to predict the enantiomeric excess (ee) of the reaction. A larger energy difference corresponds to higher stereoselectivity.

High Resolution Spectroscopic and Structural Elucidation of N Cyclopropylpyrrolidine 3 Sulfonamide Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For complex structures like N-Cyclopropylpyrrolidine-3-sulfonamide and its derivatives, advanced NMR methods, including two-dimensional (2D) techniques and solid-state analysis, are indispensable for complete structural elucidation.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments provide significantly more information than one-dimensional (1D) spectra by plotting frequencies on two axes, which reveals correlations between different nuclei. wikipedia.org This is particularly useful for resolving overlapping signals in complex molecules. wikipedia.org

Correlation Spectroscopy (COSY): The COSY experiment is one of the most common 2D NMR techniques used to identify protons that are coupled to each other, typically through two or three bonds (J-coupling). wikipedia.org For this compound, a COSY spectrum would reveal cross-peaks connecting protons on the cyclopropyl (B3062369) ring, protons on the pyrrolidine (B122466) ring, and the proton on the sulfonamide nitrogen with adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond correlations between protons (¹H) and a heteronucleus, most commonly carbon (¹³C). wikipedia.orgyoutube.com Each peak in an HSQC spectrum corresponds to a specific C-H bond in the molecule, with coordinates representing the chemical shifts of the attached carbon and proton. wikipedia.org This technique is invaluable for assigning carbon signals based on their attached, and more easily assigned, proton signals.

Below is a table of expected 2D NMR correlations for the parent compound, this compound.

| Technique | Correlated Nuclei | Expected Correlations within the Molecule |

|---|---|---|

| ¹H-¹H COSY | Proton - Proton (through 2-3 bonds) | - Protons on the cyclopropyl ring with each other.

|

| ¹H-¹³C HSQC | Proton - Carbon (through 1 bond) | - Each proton on the cyclopropyl and pyrrolidine rings with its directly attached carbon atom. |

| ¹H-¹³C HMBC | Proton - Carbon (through 2-3 bonds) | - Protons on the cyclopropyl ring with the pyrrolidine nitrogen's adjacent carbons.

|

Solid-State NMR for Crystalline Forms

While most NMR spectroscopy is performed on solutions, solid-state NMR (SSNMR) provides crucial information about the structure and dynamics of molecules in their crystalline or amorphous solid states. rsc.org This technique is particularly important for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, SSNMR can reveal details about molecular packing, intermolecular interactions, and conformational differences in the solid state. rsc.org For this compound, SSNMR could be used to characterize different crystalline batches, identify potential polymorphs, and understand the hydrogen bonding network involving the sulfonamide group in the solid phase.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound (C₇H₁₄N₂O₂S), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass of its protonated molecule, [M+H]⁺, with the theoretically calculated mass.

| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₇H₁₄N₂O₂S | [M+H]⁺ | 191.0849 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented through collision-induced dissociation (CID) to produce a spectrum of smaller product ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of sulfonamides under MS/MS conditions often involves cleavage at the bonds adjacent to the sulfur atom. nih.govnih.govresearchgate.net For this compound, key fragmentation pathways would likely include the cleavage of the C-S bond and the S-N bond, as well as fragmentation of the pyrrolidine and cyclopropyl rings. researchgate.netwvu.edu Analysis of these pathways is crucial for confirming the connectivity of the different structural units of the molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Description of Fragmentation |

|---|---|---|---|

| 191.08 | 126.08 | SO₂NH₂ (Sulfamoyl radical) | Cleavage of the C-S bond, retaining the N-cyclopropylpyrrolidine moiety. |

| 191.08 | 111.06 | C₃H₅N (Cyclopropylamine) | Cleavage of the pyrrolidine ring N-C bond followed by rearrangement. |

| 191.08 | 96.06 | C₅H₉N (N-Cyclopropylimine) | Fragmentation involving the pyrrolidine ring. |

| 191.08 | 70.07 | C₁₀H₁₁N₂O₂S (Fragment of pyrrolidine) | Loss of the sulfonamide group and part of the pyrrolidine ring. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy states of molecules. mdpi.com These techniques are used to identify the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies. nih.gov IR and Raman spectra are often complementary, as some vibrational modes may be strong in one technique and weak or silent in the other.

For this compound, vibrational spectroscopy would be used to confirm the presence of key functional groups such as the sulfonamide (S=O and S-N stretching), the secondary amine within the pyrrolidine ring (N-H stretching), and the aliphatic C-H bonds of the cyclopropyl and pyrrolidine moieties. The positions and intensities of these bands provide structural confirmation.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300 - 3200 | IR |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | IR, Raman |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 | IR, Raman |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1120 | IR, Raman |

| S-N (Sulfonamide) | Stretching | 950 - 900 | IR |

| C-N (Amine) | Stretching | 1250 - 1020 | IR |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov This technique provides a detailed three-dimensional atomic-resolution model of a compound in its crystalline state, which is crucial for understanding its structure-activity relationship. The process involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, revealing the precise spatial arrangement of atoms.

In the context of this compound derivatives and related chiral sulfonamides, single-crystal X-ray diffraction (SCXRD) is instrumental in assigning the absolute stereochemistry (R or S configuration) at chiral centers. This is particularly important for pharmacologically active molecules where enantiomers can exhibit significantly different biological activities.

A pertinent example of this application is the determination of the absolute configuration of the oxalate (B1200264) salt of SYA0340-P2, a compound featuring a sulfonamide-like functional group. nih.gov A suitable crystal was mounted on a diffractometer, and a full data collection was carried out. The analysis of the diffraction data provided the absolute structure, confirming the S-configuration for this enantiomer. nih.gov

The crystallographic data obtained from such an analysis are comprehensive, as illustrated in the table below, which presents the crystal structure data for a representative sulfonamide derivative. nih.gov

| Parameter | Value |

| Chemical Formula | C₂₆H₃₀ClN₃O₉ |

| Molecular Weight ( g/mol ) | 563.98 |

| Crystal System | Monoclinic |

| Space Group | P2₁ (no. 4) |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Z | 4 |

| Temperature (K) | 150.00(10) |

| Calculated Density (g/cm³) | 1.344 |

| μ (mm⁻¹) | 1.701 |

This table contains representative data from the X-ray crystallographic analysis of the oxalate salt of SYA0340-P2, illustrating the detailed structural information that can be obtained. nih.gov

Beyond establishing absolute stereochemistry, X-ray crystallography also reveals the preferred conformation of the molecule in the solid state. This includes detailed information on bond lengths, bond angles, and torsional angles, which are critical for understanding intermolecular interactions within the crystal lattice and can provide insights into the molecule's conformational dynamics in solution.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for assessing the enantiomeric purity of chiral compounds like this compound derivatives.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. strath.ac.uk Enantiomers produce mirror-image CD spectra, where one enantiomer will have a positive signal (a positive Cotton effect) at a particular wavelength, and the other will have a negative signal of equal magnitude. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no CD signal. strath.ac.uk This property makes CD an excellent method for determining the enantiomeric excess (ee) and thus the enantiomeric purity of a sample.

High-performance liquid chromatography coupled with a CD detector (HPLC-CD) is a particularly effective strategy for enantiomeric purity analysis. nih.gov This setup allows for the simultaneous assay determination and chiral purity assessment without the need for chiral stationary phases. nih.govnih.gov The sensitivity of HPLC-CD can allow for the quantification of enantiomeric impurities at levels suitable for regulatory specifications. nih.gov

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of the wavelength. wikipedia.org Similar to CD, enantiomers will rotate plane-polarized light in opposite directions. The specific rotation, [α], is a fundamental property of a chiral compound and is measured at a specific wavelength (commonly the sodium D-line at 589 nm), temperature, and concentration.

The enantiomeric purity of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer. For instance, in the characterization of the enantiomers of SYA0340, polarimetry was used to determine their specific rotations. nih.gov The dextrorotatory enantiomer (P1) exhibited a positive specific rotation, while the levorotatory enantiomer (P2) showed a negative specific rotation of a similar magnitude, confirming their enantiomeric relationship. nih.gov

| Enantiomer | Specific Rotation [α] (deg·mL)/(g·dm) |

| SYA0340-P1 | +18.4 ± 0.5 |

| SYA0340-P2 | -18.2 ± 0.5 |

This table presents the specific rotation values for the enantiomers of SYA0340, demonstrating the use of ORD in characterizing chiral compounds. nih.gov

Together, CD and ORD provide a comprehensive suite of tools for the stereochemical analysis of this compound derivatives, complementing the definitive structural information provided by X-ray crystallography.

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations for Conformational Landscape

While QM methods provide detailed electronic information on static structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govutupub.fi This method provides a view of the molecule's conformational landscape and flexibility. mdpi.com

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute (N-Cyclopropylpyrrolidine-3-sulfonamide) and solvent molecules (e.g., water). By running simulations in different solvent environments, researchers can observe how the molecule's shape and preferred conformations change. mdpi.com For example, polar groups like the sulfonamide moiety will interact favorably with polar solvents through hydrogen bonding, which can stabilize certain conformations over others. These simulations are crucial for understanding the behavior of the molecule in a biological, aqueous environment.

MD simulations are a cornerstone of modern drug discovery for studying how a ligand interacts with its biological target, such as a protein receptor or enzyme. utupub.fiijpca.org After an initial binding pose is predicted by molecular docking, an MD simulation is run on the ligand-protein complex. nih.gov This simulation reveals the stability of the binding pose and the dynamic interplay between the ligand and the protein's active site residues over a period of nanoseconds or longer. mdpi.com Key interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to assess their persistence. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone are often calculated to evaluate the stability of the complex. mdpi.com

Molecular Docking and Binding Energy Predictions

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govresearchgate.net This technique is essential for virtual screening and for generating plausible binding poses that can be further analyzed by more computationally expensive methods like MD simulations. nih.gov

The process involves placing the ligand in the binding site of the receptor and then using a scoring function to estimate the binding affinity for numerous possible conformations and orientations. rjb.ro The scoring function provides a value, often expressed as a binding energy (e.g., in kcal/mol), which ranks different poses. nih.gov For this compound, docking studies would be used to predict its binding mode within a specific target protein. nih.govnih.gov The results would highlight key amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the cyclopropyl (B3062369), pyrrolidine (B122466), or sulfonamide moieties of the ligand. rjb.ro These predicted interactions are hypotheses that can guide the design of more potent analogs. nih.gov

Table 2: Illustrative Data from a Molecular Docking Study

| Parameter | Description | Example Finding |

| Binding Energy/Docking Score (kcal/mol) | An estimation of the binding affinity between the ligand and the target protein. Lower values typically indicate stronger binding. | A docking score of -8.5 kcal/mol suggests a favorable binding interaction. |

| Key Interacting Residues | Amino acids in the protein's active site that form significant non-covalent bonds with the ligand. | Hydrogen bonds with the backbone of TYR158 and VAL662; hydrophobic interactions with PHE210. rjb.ro |

| Type of Interactions | The nature of the chemical interactions stabilizing the ligand-protein complex. | Hydrogen bonds, hydrophobic contacts, pi-pi stacking, electrostatic interactions. |

| Predicted Inhibition Constant (Ki) | A theoretical value derived from the binding energy that estimates the concentration of inhibitor required to produce half-maximum inhibition. | A predicted Ki of 0.09 µM suggests potent inhibitory activity. nih.gov |

Note: This table presents typical outputs from molecular docking studies on related sulfonamide-containing compounds and is for illustrative purposes only.

of this compound

Computational and theoretical chemistry provide powerful tools to investigate the properties and interactions of molecules at an atomic level. These methods are instrumental in modern drug discovery and materials science, offering insights that can guide experimental work. This article explores the application of these techniques to the study of this compound, focusing on its potential interactions with biological targets, the prediction of its properties, and the simulation of its formation.

Understanding how a molecule (ligand) binds to a biological target, such as a protein, is fundamental for designing new therapeutic agents. Computational methods like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the formation of protein-ligand complexes.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For a compound like this compound, docking studies would involve placing the molecule into the active site of a target protein to determine the most stable binding pose. The stability is evaluated using a scoring function that estimates the binding affinity. For instance, in studies of other sulfonamide derivatives, docking has been used to investigate binding conformations and affinities with target enzymes like dihydropteroate (B1496061) synthase (DHPS) nih.gov. The process involves preparing the 3D structures of both the ligand and the protein and then using an algorithm to explore various binding modes, identifying those with the lowest energy. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed view of the protein-ligand complex's behavior over time. nih.govutupub.fi These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic interactions between the ligand and the protein. nih.gov An MD simulation of an this compound-protein complex would reveal the stability of the binding pose, the specific hydrogen bonds and hydrophobic interactions formed, and any conformational changes in the protein or ligand upon binding. nih.govtandfonline.com For example, simulations of other inhibitor-protein complexes have been run for up to 100 nanoseconds to assess the stability of interactions with key residues in the binding site. mdpi.comnih.gov Analysis of the simulation trajectory can include calculating the root-mean-square deviation (RMSD) to measure stability and identifying persistent hydrogen bonds. mdpi.commdpi.com

Key interactions typically observed for sulfonamide-based inhibitors include hydrogen bonds involving the sulfonamide group and π-π stacking interactions from aromatic rings. nih.gov In the case of this compound, the pyrrolidine ring and cyclopropyl group would also contribute to the binding through van der Waals and hydrophobic interactions.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. scispace.com This method is more time- and cost-effective than experimental high-throughput screening. researchgate.net If this compound were identified as a hit compound, virtual screening could be used to find analogues with improved activity.

The process typically follows these steps:

Database Preparation: A large database of chemical compounds, such as ZINC or ChemDiv, is prepared for screening. scispace.commdpi.commdpi.com

Target-Based or Ligand-Based Screening:

In target-based (or structure-based) virtual screening , molecules from the database are docked into the 3D structure of the target protein. mdpi.com They are then ranked based on their predicted binding affinity or docking score. mdpi.com

In ligand-based virtual screening , a known active molecule like this compound is used as a template. The screening searches for other molecules in the database with similar structural or chemical features (pharmacophores). nih.govfip.org A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. fip.org

Hit Selection and Refinement: The top-ranked compounds ("hits") from the initial screening are selected. These hits can then be subjected to more rigorous computational analysis, such as molecular dynamics simulations, before being prioritized for experimental testing. mdpi.com

For example, a virtual screening campaign to find novel inhibitors for a specific enzyme might start with a library of hundreds of thousands of compounds. mdpi.com After filtering and docking, a few hundred promising candidates might be selected for further evaluation, leading to the identification of a handful of potent inhibitors. scispace.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties or biological activity. nih.govnih.gov These models are used to predict the properties of new, untested compounds.

Developing a QSPR/QSAR model for a series of analogues of this compound would involve the following:

Data Set Collection: A dataset of structurally related pyrrolidine sulfonamides with experimentally measured property data (e.g., inhibitory activity (pIC50), lipophilicity) is compiled. nih.govmdpi.com

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These can describe various aspects of the molecule, such as its topology (e.g., Wiener index), electronic properties (e.g., LUMO energy), or 3D shape. nih.govresearchgate.net

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the property of interest. researchgate.net

Validation: The model's predictive power is rigorously tested using statistical metrics and external validation sets to ensure it is robust and reliable. nih.govresearchgate.net

For instance, 3D-QSAR studies on pyrrolidine derivatives have used methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create models with good predictive ability (e.g., R² > 0.9, Q² > 0.6). nih.govresearchgate.net These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive electrostatic potential) would increase or decrease the desired activity, thereby guiding the design of more potent analogues. nih.govresearchgate.net

Below is a table representing typical statistical parameters used to validate QSAR models, based on studies of related pyrrolidine and sulfonamide derivatives. nih.gov

| Model | Q² (Cross-validated R²) | R² (Non-validated R²) | R²_pred (External validation) |

| CoMFA | 0.689 | 0.999 | 0.986 |

| CoMSIA | 0.614 | 0.923 | 0.815 |

| HQSAR | 0.603 | 0.662 | 0.743 |

This table is illustrative and based on published models for pyrrolidine derivatives, not this compound itself. nih.gov

Computational chemistry can be used to elucidate the detailed mechanism of chemical reactions, including the synthesis of this compound. By modeling the reaction pathway, researchers can identify intermediates, transition states, and calculate activation energies.

The synthesis of a sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. nih.gov Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are employed to model this process. researchgate.net The simulation involves:

Reactant and Product Modeling: The 3D structures and energies of the reactants (e.g., pyrrolidine and a cyclopropyl-containing sulfonylating agent) and the final product (this compound) are calculated.

Transition State Search: A key step is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov The structure of the TS provides insight into the bond-forming and bond-breaking processes. ucl.ac.uk

For example, theoretical calculations on the formation of sulfonamides from N-silylamines and sulfonyl chlorides have suggested an Sₙ2-type mechanism. nih.gov In this mechanism, the nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride, leading to a transition state where the N-S bond is forming and the S-Cl bond is breaking, ultimately displacing the chloride ion. nih.gov Such studies help in optimizing reaction conditions by providing a deeper understanding of the underlying chemical processes. researchgate.net

Structure Activity Relationship Sar Investigations of N Cyclopropylpyrrolidine 3 Sulfonamide Analogs

Impact of Cyclopropyl (B3062369) Ring Substituents on Biological Recognition

The N-cyclopropyl group is a key feature of many biologically active compounds, often contributing to enhanced potency and improved metabolic stability. In the context of pyrrolidine-containing molecules, the cyclopropyl substituent plays a significant role in target recognition. SAR studies on related scaffolds, such as quinolone and naphthyridone antibacterial agents bearing a [3-amino-4-cyclopropyl-1-pyrrolidinyl] moiety, have provided valuable insights that may be extrapolated to N-Cyclopropylpyrrolidine-3-sulfonamide analogs.

Research has shown that the substitution on the cyclopropyl ring generally leads to a decrease in biological activity. This suggests that the unsubstituted cyclopropyl ring is optimal for interaction with the biological target. The introduction of various functional groups, regardless of their electronic nature or position on the ring, has been found to be detrimental to the compound's efficacy.

Specifically, bulky and lipophilic substituents on the cyclopropyl ring have been shown to be particularly unfavorable for biological recognition. This indicates that the binding pocket for this moiety is likely sterically constrained, and any additional bulk hinders the optimal fit of the molecule. The negative impact of substitution is more pronounced when targeting certain classes of enzymes or receptors, highlighting the specific nature of the interaction.

| Cyclopropyl Ring Substituent | Relative Biological Activity | Reference |

| Unsubstituted | Optimal | nih.gov |

| Bulky, lipophilic groups | Decreased | nih.gov |

| Other functional groups | Generally decreased | nih.gov |

Role of Pyrrolidine (B122466) Ring Substituents and Stereochemistry on Target Interaction

The pyrrolidine ring serves as a versatile scaffold in drug discovery, with its substituents and stereochemistry playing a pivotal role in determining the biological profile of a molecule. nih.gov The three-dimensional arrangement of substituents on the pyrrolidine ring can significantly influence how the compound interacts with its biological target.

In studies of related pyrrolidine-containing compounds, the stereochemistry of the substituents on the pyrrolidine ring has been shown to be a critical determinant of activity. For instance, in a series of quinolone antibacterials with a 3-amino-4-aryl/cyclopropyl-1-pyrrolidinyl group, the trans configuration of the substituents on the pyrrolidine ring was found to be more favorable for activity than the cis configuration. nih.gov This suggests that the spatial orientation of these groups is crucial for optimal binding to the target.

Furthermore, the nature and position of substituents on the pyrrolidine ring can modulate the compound's potency and selectivity. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency. nih.gov The position of substituents is also critical, with meta-substituted derivatives showing improved biological activity in some cases. nih.gov The introduction of heteroaromatic substituents can also influence activity, with the number and position of nitrogen atoms in the heteroaromatic ring playing a role. nih.gov

| Pyrrolidine Ring Modification | Impact on Biological Activity | Reference |

| trans-substitution | More favorable than cis | nih.gov |

| 3-Fluorophenyl substituent | Improved in vitro potency | nih.gov |

| meta-Substituted derivatives | Improved biological activity | nih.gov |

| Heteroaromatic substituents | Activity influenced by N atom number and position | nih.gov |

Influence of Sulfonamide Moiety Modifications on Biological Activity

The sulfonamide group is a key functional group in a wide range of therapeutic agents and is known to participate in important hydrogen bonding interactions with biological targets. nih.govslideshare.netacu.edu.inopenaccesspub.org Modifications of the sulfonamide moiety in this compound analogs can therefore have a profound impact on their biological activity.

SAR studies on various classes of sulfonamide-containing compounds have demonstrated that alterations to the sulfonamide group can modulate potency, selectivity, and pharmacokinetic properties. For example, conversion of a secondary sulfonamide to a tertiary sulfonamide has been shown in some cases to have a minimal effect on inhibitory potency, suggesting that this position may be amenable to modification to improve physicochemical properties. nih.gov

Interestingly, the replacement of the sulfonamide moiety with a sulfone group has also been explored. In certain instances, this modification has resulted in compounds with comparable inhibitory potency, indicating that the sulfone can act as a suitable bioisostere for the sulfonamide in specific contexts. nih.gov However, in other cases, this conversion has led to a decrease in potency, highlighting the target-dependent nature of this modification. nih.gov

| Sulfonamide Moiety Modification | Observed Effect on Biological Activity | Reference |

| Conversion to tertiary sulfonamide | Minimal effect on potency in some analogs | nih.gov |

| Replacement with a sulfone moiety | Comparable or decreased potency, depending on the scaffold | nih.gov |

Conformational Flexibility and its Contribution to SAR

The conformational flexibility of the this compound scaffold is an important factor influencing its interaction with biological targets. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site is crucial for high-affinity binding.

Bioisosteric Replacements in this compound Scaffold Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.net In the context of the this compound scaffold, several bioisosteric replacements can be envisioned.

For the sulfonamide moiety, as discussed previously, a sulfone group can be considered a bioisostere, although its effectiveness is context-dependent. nih.gov Other potential bioisosteres for the sulfonamide group include carboxamides and phosphonamides, although the impact of such replacements would need to be experimentally validated for this specific scaffold.

The pyrrolidine ring itself can be a target for bioisosteric replacement. For example, other five-membered rings containing different heteroatoms, such as tetrahydrofuran (B95107) or thiazolidine, could be explored. Scaffold hopping, a related concept, involves replacing the entire core scaffold with a structurally different one while maintaining the key pharmacophoric features. nih.govresearchgate.net This approach can lead to the discovery of novel chemical series with improved properties.

The cyclopropyl group can also be replaced with other small, constrained ring systems, such as a cyclobutyl or an oxetane (B1205548) ring, to probe the steric and electronic requirements of the binding pocket. The choice of a suitable bioisostere depends on a thorough understanding of the SAR of the parent scaffold and the specific goals of the optimization program.

Mechanistic Biology and Biological Target Elucidation in Vitro and Preclinical Research Focus

Enzyme Inhibition Studies and Kinetic Analysis

A comprehensive review of scientific literature indicates a lack of specific studies investigating the inhibitory activity and kinetic profile of N-Cyclopropylpyrrolidine-3-sulfonamide against the enzymes detailed in the following subsections. While the broader class of sulfonamides has been extensively studied for enzyme inhibition, data pertaining specifically to the this compound structure is not available.

Carbonic Anhydrase (CA) Isoform Selectivity Profiling

There are no specific studies detailing the inhibitory effects or isoform selectivity of this compound against human carbonic anhydrase (hCA) isoforms.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Humans express 15 different CA isoforms, which are involved in numerous physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis. Consequently, CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anti-cancer therapies. nih.govrsc.org A critical aspect of CA inhibitor development is achieving selectivity for a specific isoform to minimize off-target effects, as many isoforms share a high degree of structural homology in their active sites. nih.gov Research in this area typically involves screening a compound against a panel of the most physiologically relevant hCA isoforms (e.g., hCA I, II, IV, IX, XII) and determining the inhibition constants (Kᵢ) for each. nih.gov

Due to the absence of experimental data for this compound, a data table of its CA isoform selectivity cannot be provided.

Investigation of Alpha-Glucosidase and Alpha-Amylase Inhibition Mechanisms

No published research was found that specifically investigates the potential of this compound as an inhibitor of α-glucosidase and α-amylase.

These enzymes are key players in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides like glucose. youtube.com Inhibition of α-glucosidase and α-amylase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. nih.gov This mechanism is a therapeutic strategy for managing type 2 diabetes. youtube.com Kinetic studies are typically employed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), which provides insight into whether the inhibitor binds to the enzyme's active site or an allosteric site. researchgate.net

As no specific studies have been conducted, kinetic data and inhibition constants (IC₅₀, Kᵢ) for this compound against these enzymes are not available.

Modulation of Dihydropteroate (B1496061) Synthetase (DHPS)

There is no available research specifically examining the interaction between this compound and dihydropteroate synthetase (DHPS).

DHPS is a crucial enzyme in the folate biosynthesis pathway in bacteria and some lower eukaryotes. nih.gov This pathway is absent in humans, making DHPS an attractive target for antimicrobial drugs. wikipedia.org The sulfonamide class of antibiotics acts by competitively inhibiting DHPS, mimicking its natural substrate, para-aminobenzoic acid (pABA). frontiersin.orgwikipedia.org This inhibition blocks the synthesis of folic acid, which is essential for nucleic acid synthesis, thereby preventing bacterial growth. wikipedia.org

Research data on the modulation of DHPS by this compound is currently unavailable.

Cysteine Protease (e.g., Cruzain, Cathepsin L) Inhibition Mechanistic Studies

No specific mechanistic studies have been published regarding the inhibition of cysteine proteases such as cruzain or cathepsin L by this compound.

Cysteine proteases play vital roles in both normal physiology and disease. Cathepsin L is a human lysosomal protease involved in protein degradation, and its dysregulation is linked to diseases like cancer. mdpi.com Cruzain is the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease, and is essential for the parasite's life cycle, making it a key drug target. nih.govnih.gov Inhibition studies typically focus on determining potency (IC₅₀ values) and the mechanism of inhibition (e.g., reversible or irreversible covalent modification of the active site cysteine residue). nih.gov

As no specific data exists for this compound, a table of inhibitory activity against these proteases cannot be compiled.

Receptor Binding and Signaling Pathway Modulation

A review of the literature reveals no specific studies investigating the binding of this compound to any receptors or its effect on signaling pathways. While some sulfonamide-based structures have been designed to interact with specific receptors, such as G-protein coupled receptors (GPCRs), this has not been explored for the this compound scaffold. nih.gov

Ligand-Receptor Interaction Profiling (e.g., TRPV4, Glycine (B1666218) Transporters)

Transient Receptor Potential Vanilloid-4 (TRPV4)

A significant body of research has centered on the development of this compound derivatives as antagonists of the TRPV4 ion channel, a polymodal sensor involved in a variety of physiological processes. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and pharmacokinetic properties of these compounds.

One notable derivative, GSK3395879, emerged from these optimization efforts as a highly potent and selective antagonist of human TRPV4, exhibiting an IC50 of 1 nM. medchemexpress.com The development of this compound involved modifications to the core pyrrolidine (B122466) sulfonamide structure to enhance its activity. These modifications were guided by the goal of increasing structural rigidity, which in turn reduces the entropic penalty upon binding to the TRPV4 protein.

Further preclinical development led to the identification of GSK3527497, another potent TRPV4 inhibitor derived from the pyrrolidine sulfonamide scaffold. The design of GSK3527497 focused on optimizing in vivo pharmacokinetic parameters to project a low daily clinical dose.

The interaction of these antagonists with the TRPV4 channel is understood to occur at the voltage-sensing-like domain (VSLD), which stabilizes the channel in a closed state. This binding can induce a conformational change in the channel, transitioning it from a fourfold to a twofold symmetry.

Glycine Transporters (GlyT)

More recently, the this compound scaffold has been explored for its potential to inhibit Glycine Transporter 1 (GlyT1). medchemexpress.com GlyT1 is a key regulator of glycine levels in the central nervous system and is a therapeutic target for disorders associated with N-methyl-D-aspartate (NMDA) receptor hypofunction.

A series of 3,4-disubstituted pyrrolidine sulfonamides were designed and synthesized as competitive GlyT1 inhibitors. medchemexpress.com SAR studies revealed that functionalizing the 3-amino group of the pyrrolidine ring with aryl substituents led to compounds with significant in vitro potency. For instance, early analogs in this series demonstrated Ki values as low as 17 nM. medchemexpress.com Further optimization by introducing saturated heterocyclic rings at other positions resulted in compounds with excellent brain availability and in vitro potency. medchemexpress.com

The binding mode of these competitive inhibitors is believed to be within the S1 and S2 substrate-binding sites of GlyT1. The sulfonamide group plays a crucial role in this interaction, forming hydrogen bonds with key residues such as Gly121 and Tyr196, and coordinating with a sodium ion. The cyclopropylmethyl group attached to the sulfonamide can occupy a hydrophobic pocket within the S1 site.

Below is a data table summarizing the interaction profiling of this compound derivatives with their respective targets.

| Compound/Series | Target | Interaction Profile | Potency |

| GSK3395879 | TRPV4 | Antagonist | IC50 = 1 nM |

| GSK3527497 | TRPV4 | Antagonist | Preclinical candidate |

| 3,4-disubstituted pyrrolidine sulfonamides | GlyT1 | Competitive Inhibitor | Ki = 17 nM (early analog) |

Cell-Based Assays for Signaling Cascade Dissection (without clinical outcomes)

To understand the functional consequences of ligand-receptor interactions, a variety of cell-based assays have been employed to dissect the intracellular signaling cascades modulated by this compound derivatives.

TRPV4 Antagonism

For TRPV4 antagonists, a primary method for assessing their activity involves measuring changes in intracellular calcium ([Ca2+]i). TRPV4 is a Ca2+-permeable channel, and its activation leads to a rapid influx of calcium. Assays to measure the inhibitory effect of compounds like GSK3395879 and GSK3527497 typically involve stimulating cells expressing TRPV4 with a known agonist, such as GSK1016790A, and then quantifying the reduction in the calcium response in the presence of the antagonist. These assays are often performed using fluorescent calcium indicators in high-throughput formats like the Fluorometric Imaging Plate Reader (FLIPR) assay.

Beyond simple calcium influx, other assays have been used to explore the downstream effects of TRPV4 inhibition. For example, in human choroid plexus epithelial cells, the activation of TRPV4 with an agonist leads to a robust, multiphasic change in electrogenic ion flux and an increase in conductance, which can be measured using Ussing-style electrophysiology. The inhibitory effects of TRPV4 antagonists on these parameters can be quantified to understand their impact on ion transport. These studies have also implicated the involvement of downstream signaling molecules such as phospholipase C (PLC), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K) in the TRPV4 signaling cascade.

GlyT1 Inhibition

For GlyT1 inhibitors, cell-based assays are designed to measure the functional consequence of blocking glycine reuptake. A common method is the [3H]glycine uptake assay, where cells expressing GlyT1 are incubated with radiolabeled glycine. The amount of radioactivity accumulated inside the cells is a measure of GlyT1 activity. The potency of inhibitors is determined by their ability to reduce this uptake.

Another functional assay is the FLIPR membrane potential assay. This assay uses a membrane potential-sensitive dye to detect changes in cellular membrane potential that occur as a result of transporter activity. Inhibition of GlyT1 can lead to changes in the membrane potential, which can be quantified to determine inhibitor potency.

The following table provides an overview of the cell-based assays used to investigate the signaling pathways affected by this compound derivatives.

| Target | Assay Type | Measured Response | Signaling Pathway Component |

| TRPV4 | Calcium Influx Assay (e.g., FLIPR) | Changes in intracellular Ca2+ | Ion channel activity |

| TRPV4 | Ussing Chamber Electrophysiology | Transepithelial ion flux and conductance | Ion transport, PLC, PKC, PI3K |

| GlyT1 | [3H]Glycine Uptake Assay | Accumulation of radiolabeled glycine | Transporter activity |

| GlyT1 | FLIPR Membrane Potential Assay | Changes in cell membrane potential | Transporter function |

Investigation of Protein-Ligand Interactions through Biophysical Techniques

While cell-based assays provide valuable information on the functional activity of this compound derivatives, biophysical techniques are essential for a detailed understanding of the thermodynamics and kinetics of their binding to target proteins. However, based on a comprehensive search of publicly available scientific literature, specific experimental data from Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR)-based ligand binding studies for this compound and its direct derivatives like GSK3395879 and GSK3527497 are not available. The following sections describe the principles of these techniques and their potential application to this class of compounds.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. Such data would provide a complete thermodynamic profile of the binding of this compound derivatives to TRPV4 or GlyT1, offering insights into the driving forces of the interaction (i.e., whether it is enthalpy- or entropy-driven).

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, one molecule (e.g., the target protein) is immobilized on a sensor surface, and the other molecule (e.g., the this compound derivative) is flowed over the surface. The binding and dissociation are monitored, providing kinetic data on the association rate constant (ka) and the dissociation rate constant (kd). From these values, the equilibrium dissociation constant (KD) can be calculated. This information would be valuable for understanding how quickly these compounds bind to and dissociate from their targets.

NMR-Based Ligand Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-level information about protein-ligand interactions. Techniques such as ligand-observe NMR (e.g., Saturation Transfer Difference NMR) or protein-observe NMR (e.g., Chemical Shift Perturbation) can be used to confirm binding, determine the binding site on the protein, and calculate binding affinities. These studies would be instrumental in mapping the precise interaction of this compound derivatives with the binding pockets of TRPV4 and GlyT1.

Target Validation in Relevant Biological Systems (In Vitro Models)

The validation of a biological target is a critical step in drug discovery and involves demonstrating that modulation of the target with a compound elicits the desired physiological response in a relevant biological system. For this compound derivatives, target validation has been pursued in various in vitro models.

TRPV4

The role of TRPV4 in regulating the function of the choroid plexus, the tissue responsible for producing cerebrospinal fluid (CSF), has been investigated using a human choroid plexus papilloma (HIBCPP) cell line. This in vitro model of the blood-CSF barrier has been instrumental in demonstrating that activation of TRPV4 with a specific agonist stimulates transepithelial ion flux and fluid secretion. The use of specific TRPV4 antagonists, such as those based on the pyrrolidine sulfonamide scaffold, in this system can validate the role of TRPV4 in these processes by showing a reversal of the agonist-induced effects.

In the context of tissue fibrosis, in vitro models have been used to show that TRPV4-dependent Ca2+ influx can mediate strain-induced and TGFβ1-induced epithelial-mesenchymal transition (EMT). The use of TRPV4 antagonists in these models can help validate the channel as a therapeutic target for fibrotic diseases.

Glycine Transporters

For GlyT1 inhibitors, target validation often involves ex vivo binding studies using brain tissue homogenates. These assays measure the ability of a compound to displace a radiolabeled ligand that is known to bind to GlyT1. Advanced compounds from the 3,4-disubstituted pyrrolidine sulfonamide series have shown high potency in these ex vivo binding studies, confirming their engagement with the target in a more complex biological matrix.

Furthermore, the development of these inhibitors has strategically incorporated studies in murine models to provide an early assessment of in vivo target occupancy. While these are in vivo studies, the data they provide are crucial for validating that the compounds can reach and interact with their target in a living system, a key aspect of target validation that is informed by the initial in vitro characterization.

Enzyme Activity Assays in Cellular Extracts

Research into the mechanism of action for this compound has highlighted its role as a "molecular glue." Specifically, it induces the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This interaction is not dependent on the canonical phosphodiesterase activity of PDE3A. nih.govnih.gov

One of the key in vitro methods to assess this activity is the thermal shift assay (TSA). In a thermal shift assay performed with recombinant PDE3A, compounds that bind to the protein stabilize it, leading to an increase in its melting temperature (ΔTm). While detailed results for a broad range of compounds are often found in supplementary data of large-scale studies, the principle of this assay was used to identify molecules that directly engage PDE3A. For instance, in the PRISM repurposing screen, a thermal shift assay was performed on recombinant PDE3A to confirm the binding of hit compounds. nih.gov Compounds that induce the PDE3A-SLFN12 complex formation are expected to show a positive thermal shift.

Another critical assay is co-immunoprecipitation, which can be performed using cellular extracts. In this method, cells (such as HeLa cells engineered to express tagged SLFN12) are treated with the compound of interest. Subsequently, PDE3A is immunoprecipitated, and the presence of co-precipitated SLFN12 is detected by immunoblotting. This assay provides direct evidence of the compound's ability to induce the formation of the PDE3A-SLFN12 complex within a cellular context. nih.gov Studies have shown that a variety of small molecules can act as molecular glues to initiate this association between PDE3A and SLFN12. nih.gov

Phenotypic Screening in Non-Human Cell Lines

This compound was among thousands of compounds investigated in the PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) drug repurposing screen. This large-scale study tested 4,518 drugs across 578 human cancer cell lines to identify non-oncology drugs with anti-cancer potential. nih.gov The screening was conducted in two stages: a primary screen at a single dose (2.5 μM) followed by an eight-point dose-response for active compounds. nih.gov

The key finding from this phenotypic screen was that the cytotoxic activity of a subset of compounds, including those with a structural resemblance to this compound, was predictable based on the molecular features of the cell lines. Specifically, high expression of PDE3A was a top predictive biomarker for sensitivity to these compounds. nih.gov The killing mechanism was linked to the induction of the PDE3A-SLFN12 complex. nih.gov

The data from such screens are extensive, with viability profiles across hundreds of cell lines. The table below provides a representative, illustrative example of how data from a phenotypic screen for a compound like this compound might be presented.

| Cell Line | Cancer Type | PDE3A Expression (log2 RPKM) | Relative Viability (%) |

|---|---|---|---|

| PFSK-1 | Central Nervous System Cancer | High | Low |

| HeLa | Cervical Cancer | High | Low |

| U-87 MG | Glioblastoma | Low | High |

| A549 | Non-Small Cell Lung Cancer | Low | High |

Multi-Targeted Engagement and Polypharmacology Assessment

The comprehensive nature of the PRISM repurposing screen, which profiled compounds against a large and diverse panel of cancer cell lines, allows for an assessment of their polypharmacology. nih.gov For a compound like this compound, whose activity is strongly correlated with the expression of a specific biomarker (PDE3A), the activity profile can appear highly selective. nih.gov

However, the broad screening across numerous cell lines can also uncover unexpected sensitivities, suggesting potential off-target effects or engagement with other cellular pathways. The PRISM dataset revealed that a significant number of non-oncology drugs exhibit selective anti-cancer activity. nih.gov The pattern of cell killing by these active non-oncology drugs rarely correlated with the knockout or knockdown of the drug's intended target, indicating that the observed anti-cancer effect is often due to a previously unknown mechanism. nih.gov

Advanced Analytical Methodologies for N Cyclopropylpyrrolidine 3 Sulfonamide Research

Development of Chiral Separation Techniques

As N-Cyclopropylpyrrolidine-3-sulfonamide is a chiral molecule, the separation and analysis of its enantiomers are of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust chiral separation methods are essential during drug development and for quality control. nih.govunibo.it

Preparative and Analytical Chiral Chromatography

Chiral chromatography stands as an indispensable tool for both the analysis and isolation of single enantiomers from a racemic mixture. nih.govnih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common techniques employed for this purpose. nih.gov The separation is typically achieved using a chiral stationary phase (CSP), which interacts stereoselectively with the enantiomers.

For a compound like this compound, methods would likely involve polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. nih.gov These are known for their broad applicability in separating a wide range of chiral compounds.

Analytical Chiral Chromatography: This is used for determining the enantiomeric excess (e.e.) or enantiomeric purity of a sample. It requires small sample volumes and focuses on achieving high resolution between the enantiomeric peaks.

Preparative Chiral Chromatography: When a specific enantiomer is identified as the desired therapeutic agent, preparative chromatography is used to isolate it on a larger scale, from milligrams to kilograms. nih.gov This technique is characterized by its high load capacity and the ability to recover the purified substance completely. nih.gov

Below is a table illustrating typical parameters for chiral chromatography.

| Parameter | Analytical Scale | Preparative Scale |

| Objective | Determine enantiomeric purity | Isolate large quantities of a single enantiomer |